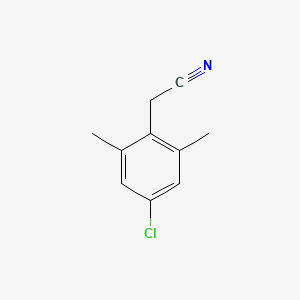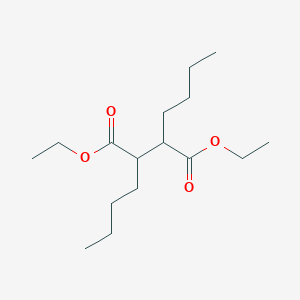
Diethyl 2,3-dibutylsuccinate
Übersicht
Beschreibung
Diethyl 2,3-dibutylsuccinate is a chemical compound with the CAS Number: 33324-52-6 . It has a molecular weight of 286.41 .
Synthesis Analysis
A procedure was developed for preparing 2,3-dialkyl-substituted succinates by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .Molecular Structure Analysis
The diethyl 2,3-dibutylsuccinate molecule contains a total of 49 bond(s); 19 non-H bond(s), 2 multiple bond(s), 13 rotatable bond(s), 2 double bond(s), and 2 ester(s) (aliphatic) .Chemical Reactions Analysis
The synthesis of Diethyl 2,3-dibutylsuccinate involves the condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .Physical And Chemical Properties Analysis
Diethyl 2,3-dibutylsuccinate is a liquid or solid or semi-solid at room temperature .Wissenschaftliche Forschungsanwendungen
Catalysts for Propylene Polymerization
Diethyl 2,3-dibutylsuccinate is used as a stereoregulating component of titanium–magnesium catalysts for propylene polymerization . This application is significant because it allows the synthesis of polypropylene with broad molecular-mass distribution .
Synthesis of High-Performance Polymers
The compound is essential in the production of high-performance polymers. It is used in the synthesis of stereoregular isotactic polypropylene, which is produced using high-performance titanium–magnesium catalysts .
Production of Polypropylene Grades
Diethyl 2,3-dibutylsuccinate is used in the production of specific polypropylene grades, such as those required for pipes. These grades require a high degree of stereoregularity (isotacticity index >95%) and broad molecular-mass distribution (polydispersity Mw/Mn = 5–9) .
Electron-Donor Stereoregulating Compounds
This compound is among the electron-donor stereoregulating compounds that are essential components of catalysts, determining the polymer properties . These compounds ensure high stereospecificity of the catalyst and determine the molecular-mass distribution and, as a consequence, the application field of the polymer obtained on this catalyst .
Internal Donor for Broad Molecular-Mass Distribution
Diethyl 2,3-dibutylsuccinate is mentioned in the patent literature as an effective internal donor for the production of polypropylene with broad molecular-mass distribution .
Component of the Sixth Generation of Titanium–Magnesium Catalysts
Some authors consider the succinate-containing catalysts as a separate, sixth generation of titanium–magnesium catalysts for propylene polymerization . Diethyl 2,3-dibutylsuccinate is among the first compounds that allowed the synthesis of polymers with broad molecular-mass distribution .
Wirkmechanismus
Target of Action
Diethyl 2,3-dibutylsuccinate is primarily used as a component in titanium-magnesium catalysts for propylene polymerization . These catalysts are essential for the production of stereoregular isotactic polypropylene .
Mode of Action
The compound acts as a stereoregulating component in the catalysts, ensuring high stereospecificity . This means it controls the spatial arrangement of atoms in the polymer, resulting in a specific configuration of the polypropylene .
Biochemical Pathways
It’s known that the compound plays a crucial role in thepolymerization of propylene , a process that involves multiple chemical reactions to form a polymer chain .
Result of Action
The use of Diethyl 2,3-dibutylsuccinate in titanium-magnesium catalysts allows the synthesis of polypropylene with broad molecular-mass distribution . The catalysts prepared using this compound have the best characteristics and allow the preparation of polypropylene with a high isotacticity index .
Safety and Hazards
Zukünftige Richtungen
The use of the synthesized diethyl 2,3-diisobutylsuccinate as a stereoregulating component of titanium–magnesium catalysts allows the synthesis of polypropylene with broad molecular-mass distribution . The catalysts prepared using >95% pure diethyl 2,3-diisobutylsuccinate have the best characteristics and allow preparation of polypropylene with high isotacticity index in a high yield .
Eigenschaften
IUPAC Name |
diethyl 2,3-dibutylbutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c1-5-9-11-13(15(17)19-7-3)14(12-10-6-2)16(18)20-8-4/h13-14H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFNAJGCHRWCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CCCC)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,3-dibutylsuccinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-pyridin-4-yl-1-[4-(pyridin-4-yliminomethyl)phenyl]methanimine](/img/structure/B3327234.png)


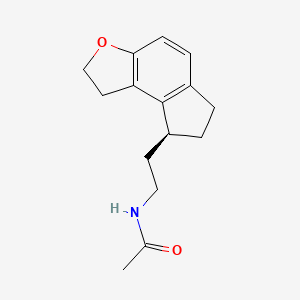
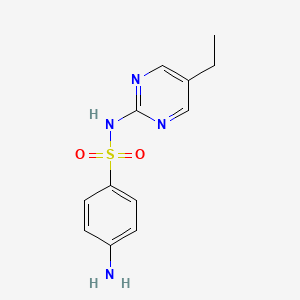
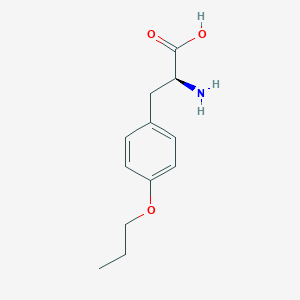
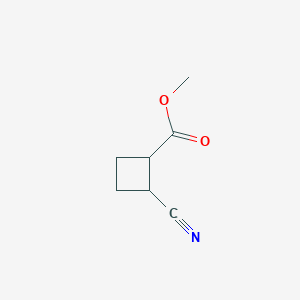
![6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3327275.png)
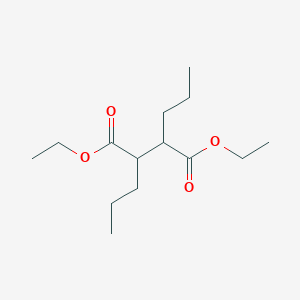


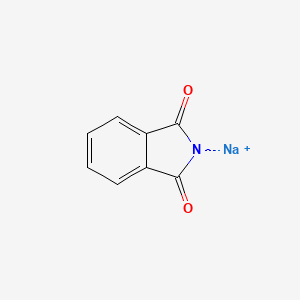
![4-[2-(5-Carboxy-2-methylthiophen-3-yl)cyclopent-1-en-1-yl]-5-methylthiophene-2-carboxylic acid](/img/structure/B3327312.png)
